![molecular formula C20H16N2OS2 B2798524 2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-08-9](/img/structure/B2798524.png)
2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine
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Description
2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine (ASMBT) is an organosulfur compound that has been studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. It has a wide range of chemical and biological activities, making it a promising candidate for further research and development. ASMBT is a heterocyclic compound that contains both sulfur and nitrogen atoms and is synthesized from a variety of chemical precursors.
Scientific Research Applications
Synthesis and Potential Applications
Antileukemic Agents : A study by El-Telbany & Hutchins (1985) discussed the synthesis of a series of [1]benzothieno[3,2-d]pyrimidine derivatives as potential antileukemic agents (El-Telbany & Hutchins, 1985).
Antimicrobial Agents : Soliman et al. (2009) synthesized tetrahydrobenzothienopyrimidine derivatives, demonstrating their potential as antimicrobial agents (Soliman et al., 2009).
Molecular Docking and Fluorescence in Anti-inflammatory Research : Barone et al. (2014) studied benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives for their anti-inflammatory properties and potential as fluorescent probes for cancer cells expressing the COX-2 enzyme (Barone et al., 2014).
Synthesis of Novel Heterocycles for Platelet Aggregation Inhibition : Okuda et al. (2013) synthesized [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines, evaluating their potential to inhibit platelet aggregation (Okuda et al., 2013).
Electronic Aspects in Heterocyclic Compounds : A study by Gajda et al. (2015) focused on the synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, discussing their properties related to π-electron delocalization effects (Gajda et al., 2015).
Antifungal Activities : Konno et al. (1989) synthesized thieno[2,3-d]pyrimidine derivatives, assessing their antifungal activities against various pathogens (Konno et al., 1989).
Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Khalifa & Al-Omar (2014) evaluated 2-thioxopyrimidin-4(1H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing their anti-HIV-1 activities (Khalifa & Al-Omar, 2014).
properties
IUPAC Name |
4-(2-methylphenoxy)-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-3-12-24-20-21-17-14-9-5-7-11-16(14)25-18(17)19(22-20)23-15-10-6-4-8-13(15)2/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBAMPUCNBCJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine |
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